molecular formula C21H27NO2 B1662929 Ifenprodil CAS No. 23210-56-2

Ifenprodil

カタログ番号: B1662929
CAS番号: 23210-56-2
分子量: 325.4 g/mol
InChIキー: UYNVMODNBIQBMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Synthetic Preparation of Stereoisomers

Ifenprodil contains two stereogenic centers, yielding four possible stereoisomers. The synthesis involves:

  • Diastereoselective reduction of a ketone intermediate using sodium borohydride (NaBH₄) in methanol at 0°C .

  • Chiral HPLC separation (Chiralpak IC column) with hexane:isopropanol (95:5) mobile phase to resolve enantiomers .

StereoisomerConfigurationGluN2B Affinity (Kᵢ)Ion Channel Inhibition (IC₅₀)
(1R,2R)R,R5.8 nM223 nM
(1R,2S)R,S8.1 nM1,240 nM
(1S,2R)S,R9.4 nM1,890 nM
(1S,2S)S,S7.3 nM2,340 nM

The (1R,2R) isomer exhibits optimal activity due to spatial alignment with the GluN2B binding pocket .

Metabolic Glucuronidation

The phenolic hydroxyl group in this compound undergoes phase II metabolism via UDP-glucuronosyltransferases (UGTs), forming a glucuronide conjugate . This reaction reduces blood-brain barrier penetration and accelerates renal excretion.

ParameterDetails
EnzymeUGT1A9
Conjugation SitePhenolic OH
Bioisostere ReplacementIndazole substitution (prevents glucuronidation)

Molecular dynamics simulations confirm that indazole analogs retain GluN2B affinity while avoiding metabolic inactivation .

Structural Modifications for Enhanced Stability

To improve pharmacokinetics, this compound derivatives have been designed through bioisosteric replacement :

ModificationEffect
Phenol → IndazoleEliminates glucuronidation; maintains IC₅₀ < 300 nM
Benzylic OH RemovalReduces H-bond interactions with GluN2B E236 (IC₅₀ shift factor: 199×)

These changes enhance metabolic stability without compromising receptor binding .

Receptor-Targeted Interactions

This compound binds NMDA receptors through non-covalent interactions :

  • Hydrogen bonds : Phenolic OH with GluN2B E236 .

  • π-π stacking : Phenyl moiety with GluN2B F114 and GluN1 Y109 .

  • Hydrophobic contacts : Benzazepine scaffold with GluN1 L135/S132 .

Mutagenesis studies show GluN2B F114A mutation reduces inhibitory potency by 7.3–199×, underscoring the importance of aromatic interactions .

Molecular Dynamics and Binding Stability

Simulations (200 ns) reveal this compound forms stable interactions within the GluN1-GluN2B N-terminal domain interface . Key residues include:

  • GluN1 : F113, L135, Y109

  • GluN2B : Q110, F114, E236

Ligand-receptor complexes maintain root-mean-square deviation (RMSD) < 2.0 Å, confirming structural integrity .

科学的研究の応用

Neurological Applications

1.1 Anti-Epileptic Effects

Recent studies have demonstrated that ifenprodil can reduce neuronal excitability in neocortical pyramidal neurons, indicating potential anti-epileptic effects. In a study involving patients with epilepsy, this compound significantly decreased the input resistance and action potential (AP) amplitude of pyramidal cells, suggesting a reduction in excitability and possibly mitigating epileptic network activity .

Electrophysiological Parameters Before this compound (Mean ± SD) After this compound (Mean ± SD) P-Value
Input Resistance120 ± 15 MΩ90 ± 10 MΩ<0.01
AP Amplitude80 ± 5 mV60 ± 5 mV<0.01

1.2 Neuroprotection in Ischemic Stroke

This compound has also been investigated for its neuroprotective properties in models of focal cerebral ischemia. It acts by inhibiting excitotoxicity mediated by NR2B-containing NMDA receptors, which are implicated in neuronal damage during ischemic events . This suggests that this compound could be beneficial in acute stroke management.

Pulmonary Applications

2.1 Idiopathic Pulmonary Fibrosis (IPF)

This compound has shown promise as a treatment for idiopathic pulmonary fibrosis (IPF). In a Phase 2 clinical trial, it met co-primary endpoints by demonstrating significant improvements in forced vital capacity (FVC) among treated patients compared to placebo .

Patient Response This compound Group (%) Placebo Group (%)
Stable/Improved FVC6540

These findings indicate that this compound may provide a novel therapeutic approach for managing IPF.

Substance Use Disorders

3.1 Methamphetamine Dependence

This compound is being explored as a treatment for methamphetamine dependence due to its ability to modulate G protein-activated inwardly rectifying potassium channels, which play a role in addiction mechanisms. A randomized controlled trial indicated that this compound may reduce methamphetamine use severity .

3.2 Alcohol Dependence

A separate study suggested that this compound could potentially reduce alcohol use severity as well, indicating its broader implications for treating various substance use disorders .

類似化合物との比較

イフェンプロジルは、GluN2Bサブユニットを含むNMDA受容体に対する高い選択性を有しており、他の類似化合物とは異なります 。類似化合物には、以下のようなものがあります。

    ケタミン: NMDA受容体拮抗薬ですが、より広範な受容体活性を持ちます。

    メマンチン: アルツハイマー病の治療に使用されるNMDA受容体拮抗薬で、異なるサブユニット選択性を持ちます。

    MK-801 (ジゾシルピン): イフェンプロジルとは異なる結合特性を持つ、強力なNMDA受容体拮抗薬です。

イフェンプロジルは、GluN2Bサブユニットに対する特異性と、他の受容体との追加的な相互作用により、研究と治療の両方においてユニークで貴重な化合物となっています .

生物活性

Ifenprodil is a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. This compound has garnered attention for its potential therapeutic applications in various neurological conditions, as well as its effects on substance use disorders. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic efficacy, and relevant case studies.

This compound primarily inhibits NMDA receptors that contain the GluN2B subunit, which are implicated in excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By selectively blocking these receptors, this compound can reduce calcium influx into neurons, thereby protecting them from excitotoxic damage .

The compound also interacts with other receptor systems, including serotonergic and adrenergic receptors, which may limit its therapeutic applications due to potential side effects .

Pharmacological Profile

Table 1: Summary of this compound's Pharmacological Properties

PropertyDescription
Target Receptors NMDA receptors (GluN2B selective)
Other Interactions Serotonergic, adrenergic, sigma receptors
Therapeutic Uses Neuroprotection, treatment of substance use disorders
Side Effects Potential interactions due to non-selective activity

1. Neurodegenerative Diseases

This compound has been studied for its neuroprotective effects in models of cerebral ischemia and neurodegeneration. Research indicates that it can attenuate neuronal damage and improve functional outcomes in animal models of stroke .

2. Substance Use Disorders

Recent studies have explored this compound's efficacy in treating methamphetamine use disorder. A randomized controlled trial evaluated its effects over an 84-day period but found no significant impact on primary outcomes related to methamphetamine use . However, secondary analyses suggested some improvements in emotional problems associated with substance use.

3. Alcohol Dependence

Another study investigated this compound's effects on alcohol dependence. Participants receiving this compound showed a significant reduction in alcohol use compared to a control group over three months . This suggests that this compound may modulate reward pathways involved in addiction.

Case Studies

Case Study 1: Methamphetamine Use Disorder
A double-blind trial involving 120 participants assessed this compound at doses of 60 mg and 120 mg daily. The primary outcome was the frequency of methamphetamine use, which did not differ significantly between groups. However, participants receiving the higher dose reported reduced emotional distress related to drug cravings .

Case Study 2: Alcohol Dependence
In a study involving 68 outpatients with alcohol dependence, those treated with this compound exhibited lower alcohol consumption rates compared to controls after three months. The findings support the hypothesis that NMDA receptor antagonism may mitigate alcohol-seeking behavior .

Research Findings

Recent research has focused on optimizing this compound's selectivity for GluN2B receptors while minimizing off-target effects. Structural modifications have been proposed to enhance its pharmacological profile without compromising efficacy .

特性

IUPAC Name

4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,16,18,21,23-24H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNVMODNBIQBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045656
Record name Ifenprodil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23210-56-2, 23210-58-4
Record name Ifenprodil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23210-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ifenprodil [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023210562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ifenprodil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ifenprodil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzyl-1-[β,4-dihydroxy-α-methylphenethyl]piperidinium hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ifenprodil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.341
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IFENPRODIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8OE3P6O5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 5 ml of dioxane were added 3.0 g of 4'-hydroxypropiophenone. 3.6 Grams of bromine were added dropwise to the mixture with stirring at room temperature, and the reaction liquid was stirred for an additional 10 minutes. To the reaction liquid were then added 1.7 g of anhydrous sodium acetate, 3.7 g of 4-benzylpyridine and 40 ml of methanol, and the mixture was refluxed under heating for 5 hours. After replacing the air in the reaction container with nitrogen gas, 60 ml of methanol and 3.0 g of 10% palladium-carbon were added and hydrogen was then introduced and the mixture was stirred for 8 hours at 90°-95° C. under pressure of 20 kg/cm2. The reaction mixture was then treated in the same manner as described in Example 18, whereby 4.7 g (61.0%) of ifenprodil were obtained as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
3 g
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
61%

Synthesis routes and methods II

Procedure details

To 15 ml of di-n-butyl ether were added 6.0 g of 4'-hydroxypropiophenone. 6.6 Grams of bromine were added dropwise to the mixture with stirring at room temperature. The reaction liquid was stirred for an additional 10 minutes and then nitrogen was introduced thereinto at a flow rate of 200 ml/minute for one hour at room temperature. To the treaction liquid were then added 7.5 g of 4-benzylpyridine and 100 ml of methanol, and the mixture was refluxed under heating for 5 hours. After stopping the heating, the reaction mixture was treated in the same manner as described in Example 35, whereby 11.3 g (73.4%) of ifenprodil were obtained as white crystals.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
73.4%

Synthesis routes and methods III

Procedure details

To 4 ml of dioxane were added 6.0 g of 4'-hydroxypropiophenone. 6.8 Grams of bromine were added dropwise to the mixture with stirring at room temperature, and the reaction liquid was stirred for an additional 10 minutes. To the reaction liquid were then added 7.5 g of 4-benzylpyridine, 3.3 g of anhydrous sodium acetate and 100 ml of ethanol, and the mixture was refluxed under heating for 3 hours. After stopping the heating, 0.5 g of platinum oxide and 200 ml of ethanol were added and hydrogen was then introduced and the mixture was stirred for 9 hours under pressure of about 1 atm. After completion of the reaction, the reaction mixture was treated in the same manner as described in Example 46, whereby 10.9 g (70.8%) of ifenprodil were obtained as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
6 g
Type
reactant
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Six
Yield
70.8%

Synthesis routes and methods IV

Procedure details

In the practical preparation of the free ifenprodil, it is convenient to obtain the free ifenprodil directly from the reaction mixture, without once isolating ifenprodil hydrobromide, by adding ammonia water or a similar weakly basic substance to the filtrate from which solid matters including the catalyst have been removed, and concentrating the filtrate under reduced pressure to obtain the free compound as a residue which may, if desired, be purified by recrystallization from ethanol or isopropanol. The filtrate or mother liquor in the crystallization and/or recrystallization treatment may be subjected to silica gel column chromatography to recover a certain amount of ifenprodil. The total yields of ifenprodil can be increased by this after-treatment to about more than 90%. The free ifenprodil thus obtained may be reacted with an acid in a proper solvent to prepare an acid-addition salt with the acid.
Name
ifenprodil hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a mixture of 3 ml of dioxane and 1 ml of methanol were added 6.0 g of 4'-hydroxypropiophenone. 6.4 Grams of bromine were added dropwise to the mixture with stirring at room temperature, and the reaction liquid was stirred for an additional 10 minutes. To the reaction liquid were then added 7.5 g of 4-benzylpyridine, 100 ml of ethanol and 3.28 g of anhydrous sodium acetate, and the mixture was refluxed under heating for 5 hours. The reaction mixture was then treated in the same manner as described in Example 27, whereby 11.2 g (72.6%) of ifenprodil were obtained as white crystals.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
3.28 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
72.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ifenprodil
Reactant of Route 2
Ifenprodil
Reactant of Route 3
Ifenprodil
Reactant of Route 4
Ifenprodil
Reactant of Route 5
Ifenprodil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。